![molecular formula C10H12ClNOS B2570732 (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine CAS No. 10533-64-9](/img/structure/B2570732.png)
(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine” is an organic molecule that contains a hydroxylamine group (-NH2OH), a sulfanyl group (-SH), and a chlorophenyl group (-C6H4Cl). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hydroxylamine, sulfanyl, and chlorophenyl groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxylamine group might participate in condensation reactions, while the sulfanyl group could be involved in oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxylamine group could impact the compound’s solubility in different solvents .Scientific Research Applications
Biologic Activity Hydroxylamine, a chemical constituent of (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine, demonstrates various biological activities. It's known to act as a potent mutagen in vitro and demonstrates carcinostatic activity against certain tumors in animal models. Moreover, it has been observed to inactivate or inhibit cellular enzymes and some viruses in vitro. Importantly, hydroxylamine is also recognized for causing dermatitis, being corrosive to the eyes, and inducing conditions like methemoglobinemia and sulfhemoglobinemia upon acute and chronic exposures (Gross, 1985).
Neurochemical Effects and Neurotoxicity Research on 3,4-Methylenedioxymethamphetamine (MDMA), a compound related to hydroxylamine, reveals its neurochemical effects and potential for neurotoxicity. The compound induces a biphasic response in animals, categorized into acute and long-term effects, with the former related to behavioral and psychological effects and the latter correlated with the development of serotonergic neurotoxicity. The reduction in tryptophan hydroxylase (TPH) activity and rapid depletion of brain hydroxyindoles are among the acute and long-term neurochemical changes observed following MDMA administration (McKenna & Peroutka, 1990).
Environmental Pollution and Contaminant Exposure Studies assessing the levels of environmental pollutants such as persistent organic pollutants and 1-hydroxypyrene reveal significant exposure levels in human populations, indicating a potential health risk. Blood levels of various pollutants, including DDT, DDE, and lindane, have been reported in varying concentrations in children living in an endemic malaria zone, indicating the pervasive nature of environmental contaminants and the need for continued monitoring and research (Trejo-Acevedo et al., 2012).
Antioxidant Evaluation and Synthesis Research into the synthesis and antioxidant evaluation of certain compounds, such as 4-Arylmethylideneisoxazol-5(4H)-ones, has been explored. These compounds are known for significant biological and medicinal properties and constitute intermediates for the synthesis of numerous heterocycles. The synthesis involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various conditions, highlighting the chemical versatility and potential application in therapeutic contexts (Laroum et al., 2019).
Neural Function Improvement Post-Cardiopulmonary Resuscitation A study on hydrogen sulfide (H2S) and its relation to neural functions following cardiac arrest in rats reveals that H2S can improve neural function post-cardiopulmonary resuscitation (CPR). The study indicates the potential therapeutic application of H2S in alleviating brain injury, a critical issue following CPR (Lin et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(NE)-N-[2-(4-chlorophenyl)sulfanyl-2-methylpropylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-10(2,7-12-13)14-9-5-3-8(11)4-6-9/h3-7,13H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKJMXXKBVEBMU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NO)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/O)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

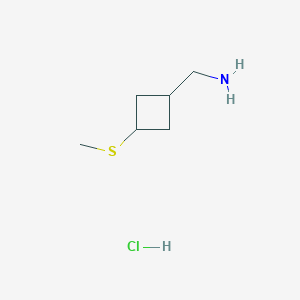
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)
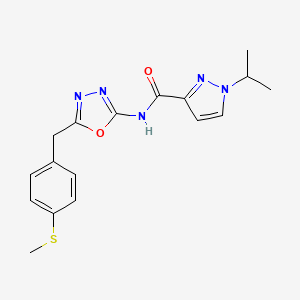

![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)
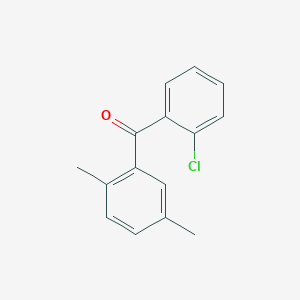
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)
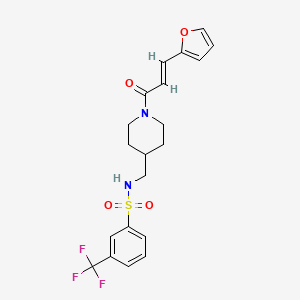
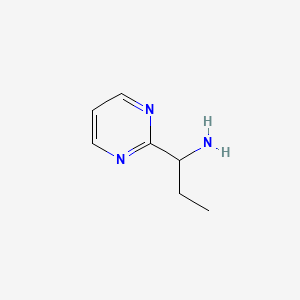

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)
![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2570670.png)
![ethyl N-[(3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]glycinate](/img/structure/B2570671.png)